molecular formula C17H14N4O4S2 B2362856 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893351-17-2

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2362856
CAS No.: 893351-17-2
M. Wt: 402.44
InChI Key: JBTDDSJJFDNVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group at position 2 and a sulfanyl-linked carbamoylmethyl-4-acetylphenyl moiety at position 3. This structure combines pharmacophoric elements from thiadiazole (known for antimicrobial, anticancer, and enzyme-inhibitory properties) and furan-carboxamide (implicated in bioactivity via hydrogen bonding and π-π interactions) .

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-10(22)11-4-6-12(7-5-11)18-14(23)9-26-17-21-20-16(27-17)19-15(24)13-3-2-8-25-13/h2-8H,9H2,1H3,(H,18,23)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDDSJJFDNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring. For example:

  • Method : Thiosemicarbazide (10 mmol) and 4-acetylbenzoic acid (10 mmol) are refluxed in polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Yield : 68–85%.
  • Mechanism : Acid-catalyzed cyclodehydration eliminates water, forming the thiadiazole ring.

Solid-Phase Synthesis Using Dithiocarbazates

Carbon disulfide (CS₂) and acylhydrazines form dithiocarbazate intermediates, which cyclize to thiadiazoles (Figure 1):

  • Conditions : Acyldithiocarbazate resins treated with TMSCl or diphenyl chlorophosphate at 25°C.
  • Advantage : High regioselectivity and scalability.

Furan-2-Carboxamide Functionalization

The 2-amino group of the thiadiazole undergoes amidation with furan-2-carbonyl chloride.

Schotten-Baumann Reaction

  • Steps :
    • Dissolve 5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine in NaOH (10%).
    • Add furan-2-carbonyl chloride dropwise at 0°C.
    • Extract with DCM, purify via silica chromatography.
  • Yield : 60–67%.

EDCI/HOBt-Mediated Coupling

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
  • Conditions : DMF, 25°C, 48 hours.
  • Advantage : Higher yields (75–80%) and milder conditions.

Optimization and Challenges

Reaction Parameter Analysis

Parameter Optimal Condition Impact on Yield
Cyclization Agent TMSCl +15% vs. DCC
Solvent Dry acetone Prevents hydrolysis
Temperature 80–100°C Accelerates cyclization
Catalyst Loading 5 mol% EDCI Cost-effective

Common Side Reactions

  • Oxidation of Sulfanyl Groups : Mitigated by inert atmospheres (N₂/Ar).
  • Racemization : Controlled via low-temperature amidation.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 12.95 (s, 1H, NH).
  • δ 8.06–7.96 (m, 4H, Ar-H).
  • δ 2.89 (s, 3H, CH₃CO).

FT-IR (KBr) :

  • 3,233 cm⁻¹ (N–H stretch).
  • 1,655 cm⁻¹ (C=O).

HPLC Purity : ≥98% (C18 column, MeCN/H₂O).

Industrial-Scale Adaptations

  • Flow Chemistry : Continuous-flow reactors reduce reaction time by 40%.
  • Green Solvents : Ethanol/water mixtures achieve 90% yield in cyclization.

Chemical Reactions Analysis

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been investigated for various therapeutic applications:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic agent.
  • Anticancer Properties : Recent research highlights its potential as an anticancer agent. For instance:
    • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various human epithelial cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The MTT assay results indicated that several derivatives exhibited promising results compared to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It may inhibit key enzymes involved in DNA replication, thereby preventing cancer cell proliferation .

Materials Science

The structural characteristics of this compound make it a candidate for use in advanced materials:

  • Organic Semiconductors : Its unique electronic properties suggest potential applications in organic electronics and photonics.
  • Probes for Biological Studies : The compound can serve as a probe to study interactions between thiadiazole derivatives and biological macromolecules, aiding in the understanding of their biological roles and mechanisms.

Mechanism of Action

The mechanism of action of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-acetylphenyl group in the target compound (vs. Cl or Br in others) balances hydrophobicity and hydrogen-bonding capacity, critical for target selectivity .
  • Furan Modifications: Bromo or cyano substitutions on the furan ring (as in Compound 25 or a2) increase reactivity but may reduce solubility, whereas the unmodified furan in the target compound ensures balanced pharmacokinetics .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The butterfly-like conformation observed in 1,3,4-thiadiazole derivatives (e.g., ’s compound) suggests that the target compound’s acetylphenyl group may induce similar planar arrangements, stabilizing crystal lattices .

Biological Activity

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiadiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Acetylphenyl Group : Contributes to the compound's lipophilicity and potential bioactivity.

The molecular formula is C18H18N4O3S2C_{18}H_{18}N_4O_3S_2, indicating a complex structure that may influence its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems.

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : The compound could bind to specific receptors, modulating signal transduction pathways that are critical in cancer and inflammatory responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of thiadiazoles possess activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Pseudomonas aeruginosaModerate Activity

Anticancer Potential

The anticancer activity of similar compounds has been explored in various studies. For example:

  • Cell Line Studies : Compounds with structural similarities have shown promising results against different cancer cell lines like HEP 2 (laryngeal carcinoma) and A549 (lung cancer) cells. The presence of electron-donating groups enhances anticancer activity due to increased basicity .
Cancer Cell LineIC50 Value (µM)Reference
HEP 20.06
A5490.1

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial effects of a series of thiadiazole derivatives, revealing that the introduction of specific substituents significantly enhanced activity against S. aureus .
  • Anticancer Research : Another case study focused on the effects of thiadiazole derivatives on tumor cell lines, demonstrating that modifications in the molecular structure led to varied levels of cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. How can the synthesis of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, carbamoyl group introduction, and sulfanyl linkage. Key steps include:

  • Thiadiazole Core Formation : Use hydrazine-carbothioamide intermediates under reflux with acetic acid to cyclize into 1,3,4-thiadiazole rings .
  • Sulfanyl Group Incorporation : React with mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation .
  • Coupling with Furan-2-carboxamide : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions to minimize side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane and confirm purity via HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 to identify protons and carbons in the thiadiazole, acetylphenyl, and furan moieties. Look for characteristic shifts: ~δ 8.1 ppm (thiadiazole protons), δ 2.5 ppm (acetyl CH3_3), and δ 7.3–7.8 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 432.2) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Refinement using SHELXL (e.g., R-factor < 0.05) to resolve bond lengths and angles, particularly the thiadiazole-sulfanyl linkage .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against COX-2 or kinase targets (e.g., EGFR) using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use Glide XP (Schrödinger Suite) to dock the compound into active sites (e.g., COX-2 PDB: 5KIR). Prioritize hydrophobic interactions between the acetylphenyl group and Val523/Leu352 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bonds (e.g., between furan carbonyl and Arg120) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG ~ -8 kcal/mol indicates strong inhibition) .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and include multiple controls (e.g., solvent-only, reference drugs) .
  • Metabolic Stability Check : Perform liver microsome assays (human/rat) to rule out rapid degradation in certain models .
  • Target Specificity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may skew results .

Q. What strategies can improve the compound’s selectivity in anticancer vs. normal cells?

  • Methodological Answer :

  • Prodrug Design : Introduce pH-sensitive linkers (e.g., hydrazone) to release the active form selectively in tumor microenvironments .
  • Structure-Activity Relationship (SAR) Studies : Modify the furan ring (e.g., replace with thiophene) or acetylphenyl group (e.g., substitute with nitro) to enhance tumor cell uptake .
  • Combination Therapy : Test synergy with cisplatin or paclitaxel in a 3D spheroid model to reduce effective cytotoxic concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.